N'-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-methoxyacetohydrazide
Overview
Description
N-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-methoxyacetohydrazide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-methoxyacetohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects:
N-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-methoxyacetohydrazide has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria. It has also been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-methoxyacetohydrazide in lab experiments include its potential as a fluorescent probe and its antitumor and antimicrobial properties. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for the study of N-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-methoxyacetohydrazide. These include further investigation of its mechanism of action, its potential as a therapeutic agent for cancer and infectious diseases, and its use as a fluorescent probe for the detection of metal ions. Additionally, the development of more efficient synthesis methods and the modification of the compound's structure may lead to the discovery of new and improved compounds with enhanced properties.
Scientific Research Applications
N-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-methoxyacetohydrazide has been found to have potential applications in scientific research. This compound has been studied for its antitumor and antimicrobial properties. It has also been found to have potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(E)-[4-[(E)-3-chloroprop-2-enoxy]phenyl]methylideneamino]-2-methoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-18-10-13(17)16-15-9-11-3-5-12(6-4-11)19-8-2-7-14/h2-7,9H,8,10H2,1H3,(H,16,17)/b7-2+,15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRJMQFPPJZPQS-CWBKEHAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NN=CC1=CC=C(C=C1)OCC=CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N/N=C/C1=CC=C(C=C1)OC/C=C/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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